molecular formula C13H21NO3 B1521800 N-Boc-9-azabicyclo[3.3.1]nonan-3-one CAS No. 512822-27-4

N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1521800
CAS No.: 512822-27-4
M. Wt: 239.31 g/mol
InChI Key: YEKYAQUJESJBFI-UHFFFAOYSA-N
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Description

N-Boc-9-azabicyclo[3.3.1]nonan-3-one is an organic compound with the chemical formula C13H21NO3. It is a white solid that is widely used in chemical research and organic synthesis. This compound is known for its stability and versatility, making it a valuable intermediate in the synthesis of more complex molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-9-azabicyclo[3.3.1]nonan-3-one can be synthesized through various methods. One common approach involves the reaction of 9-azabicyclo[3.3.1]nonan-3-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Boc-9-azabicyclo[3.3.1]nonan-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Boc-9-azabicyclo[3.3.1]nonan-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-Boc-9-azabicyclo[3.3.1]nonan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stability and versatility, which make it a valuable intermediate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKYAQUJESJBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672217
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-27-4
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-9-azabicyclo[3.3.1]nonan-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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